3'-O-acetyl-2'-deoxyuridine
Description
3'-O-Acetyl-2'-deoxyuridine (C₁₁H₁₄N₂O₆) is a modified nucleoside derivative characterized by a uracil base, a 2'-deoxyribose sugar, and an acetyl group at the 3'-hydroxyl position. X-ray diffraction studies reveal its anti conformation, where the uracil base is oriented away from the sugar ring, and pseudosymmetric dimer formation via N–H⋯O hydrogen bonds . The molecule crystallizes in a P2₁2₁2₁ space group, with the furanose ring adopting a 2E-endo envelope conformation. This structural arrangement facilitates self-assembly into infinite "double bands" along the crystallographic b-axis, mimicking non-canonical Watson–Crick base pairing .
Properties
Molecular Formula |
C11H14N2O6 |
|---|---|
Molecular Weight |
270.24 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C11H14N2O6/c1-6(15)18-7-4-10(19-8(7)5-14)13-3-2-9(16)12-11(13)17/h2-3,7-8,10,14H,4-5H2,1H3,(H,12,16,17)/t7-,8+,10+/m0/s1 |
InChI Key |
FGVDVJQZNYYWJO-QXFUBDJGSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=CC(=O)NC2=O |
Canonical SMILES |
CC(=O)OC1CC(OC1CO)N2C=CC(=O)NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-acetyl-2’-deoxyuridine typically involves the acetylation of 2’-deoxyuridine. One common method includes the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions to ensure selective acetylation at the 3’ position .
Industrial Production Methods: While specific industrial production methods for 3’-O-acetyl-2’-deoxyuridine are not extensively documented, the general approach would involve large-scale acetylation reactions using optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: 3’-O-acetyl-2’-deoxyuridine can undergo various chemical reactions, including:
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield 2’-deoxyuridine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically involves aqueous acid or base.
Oxidation: May involve reagents such as potassium permanganate or chromium trioxide.
Substitution: Can be achieved using nucleophiles such as amines or thiols.
Major Products:
Hydrolysis: Produces 2’-deoxyuridine.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3’-O-acetyl-2’-deoxyuridine is used as a building block in the synthesis of more complex nucleoside analogs. It serves as a precursor for the development of novel compounds with potential therapeutic applications .
Biology: In molecular biology, this compound is utilized in studies involving DNA synthesis and repair. It can be incorporated into DNA strands to investigate the effects of modified nucleosides on DNA structure and function .
Medicine: The compound has shown potential in anticancer research. It acts as an antimetabolite, interfering with DNA synthesis and inducing apoptosis in cancer cells. This makes it a candidate for the development of new chemotherapeutic agents .
Industry: In the pharmaceutical industry, 3’-O-acetyl-2’-deoxyuridine is used in the synthesis of nucleoside analogs for antiviral and anticancer drugs. Its unique properties make it valuable for the production of high-purity active pharmaceutical ingredients .
Mechanism of Action
3’-O-acetyl-2’-deoxyuridine exerts its effects primarily by incorporating into DNA during replication. This incorporation disrupts normal DNA synthesis and function, leading to cell cycle arrest and apoptosis. The compound targets DNA polymerases and other enzymes involved in DNA replication, thereby inhibiting the proliferation of rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Positional Isomers: 3'- vs. 5'-O-Acetyl Derivatives
- 3'-O-Acetyl-2'-deoxyuridine : The acetyl group at the 3'-position stabilizes the anti conformation, promoting base stacking and hydrogen-bonded dimerization. This contrasts with 5'-O-acetyl-2'-deoxyuridine , where acetylation occurs at the primary hydroxyl group of the sugar. The 5'-acetyl derivative, isolated from marine sponges (Theonella sp.), lacks the self-assembly propensity observed in its 3'-isomer but exhibits moderate anti-proliferative activity against cancer cell lines (e.g., HCT-116, HepG2) .
- Impact of Acetylation Site :
Table 1: Comparison of Acetylated 2'-Deoxyuridine Derivatives
| Property | 3'-O-Acetyl-2'-Deoxyuridine | 5'-O-Acetyl-2'-Deoxyuridine |
|---|---|---|
| Conformation | Anti, 2E-endo sugar puckering | Not reported |
| Self-Assembly | Yes (pseudosymmetric dimers) | No |
| Biological Activity | Antiviral potential (theoretical) | Anti-proliferative (IC₅₀: 10–50 μM) |
| Source | Synthetic | Marine sponge (Theonella sp.) |
Modifications at the 5-Position
Alkyl and Aromatic Substituents
- 5-Bromovinyl-2'-Deoxyuridine (BVDU) : The (E)-isomer of BVDU exhibits potent antiviral activity against herpes simplex virus (HSV) due to its anti conformation and efficient phosphorylation by viral thymidine kinase. X-ray studies show that bulky 5-substituents (e.g., bromovinyl) enforce a planar uracil base, enhancing binding to viral enzymes .
- 5-(6-Aminohexyl-1-oxymethyl)-2'-Deoxyuridine: Functionalization with aminohexyl groups enables conjugation to fluorescent probes (e.g., dansyl, DNP). These derivatives inhibit Micrococcus luteus growth (MIC: 2–8 μg/mL), suggesting antibacterial applications .
Extended π-Systems
- 5-Phenylethynyl-4-Thio-2'-Deoxyuridine : Incorporation of a thio group at C4 and a phenylethynyl group at C5 extends π-conjugation, shifting absorption to the UVA region (λₐᵦₛ: 350 nm). This derivative generates singlet oxygen (ϕΔ = 0.45) under low oxygen, making it a promising DNA-targeted photosensitizer for photochemotherapy .
Table 2: Key 5-Modified 2'-Deoxyuridine Analogues
| Compound | Substituent | Biological Activity |
|---|---|---|
| 3'-O-Acetyl-2'-Deoxyuridine | None (3'-O-acetyl) | Self-assembly, antiviral (theor.) |
| (E)-5-Bromovinyl-2'-Deoxyuridine | 5-Bromovinyl | Antiviral (HSV IC₅₀: 0.1 μM) |
| 5-DNP-Aminohexyl-2'-Deoxyuridine | 5-(DNP-aminohexyl) | Antibacterial (MIC: 2 μg/mL) |
| 5-Phenylethynyl-4-Thio Derivative | 4-Thio, 5-phenylethynyl | Photochemotherapy (ϕΔ = 0.45) |
Thio and Marine-Derived Analogues
- 4-Thio-2'-Deoxyuridine : Replacement of the carbonyl oxygen at C4 with sulfur alters electronic properties, increasing nucleoside lipophilicity and resistance to enzymatic degradation. The 3',5'-di-O-acetyl-4-thio derivative shows enhanced cellular uptake and fluorescence, useful in bioimaging .
- Marine Sponge Derivatives : Streptomyces microflavus produces 3-acetyl-5-methyl-2'-deoxyuridine, where acetylation occurs at the uracil’s N3 position. This modification disrupts base pairing, reducing cytotoxicity but enabling unique secondary metabolite interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
